Helenien

描述

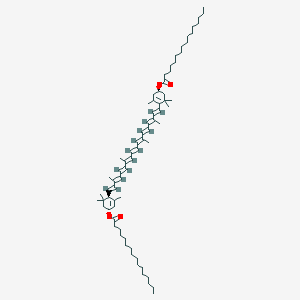

Helenien (compound 9290), also known as Xantofyl palmitate or Adaptinol, is a carotenoid ester derived from plant sources, notably Helenium species and sunflowers (Helianthus annuus) . Its molecular formula is C₇₂H₁₁₆O₄, with a molecular weight of 1045.72 g/mol . Structurally, it consists of a xanthophyll backbone esterified with palmitic acid, contributing to its lipophilic properties and stability . This compound is primarily recognized for its role as a yellow pigment in plants and exhibits pharmacological activities, including anti-inflammatory, anthelmintic, and cytotoxic effects . Analytical methods such as HPLC-DAD, NMR, and mass spectrometry confirm its identity and purity (≥98%) .

准备方法

合成路线和反应条件: 棕榈酸叶黄素的合成涉及叶黄素与棕榈酸的酯化反应。该反应通常需要催化剂,例如硫酸,并在回流条件下进行,以确保酯化反应完全进行。 然后使用重结晶或色谱等技术对反应混合物进行纯化,以获得纯化合物 .

工业生产方法: 棕榈酸叶黄素的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用工业级试剂和催化剂,并在大型反应器中进行反应。 纯化过程可能涉及多个步骤,包括蒸馏和结晶,以确保最终产品的高纯度 .

化学反应分析

反应类型: 棕榈酸叶黄素会经历各种化学反应,包括:

氧化: 该反应涉及添加氧气或去除氢气。常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 该反应涉及添加氢气或去除氧气。常见的还原剂包括硼氢化钠和氢化铝锂。

常用的试剂和条件:

氧化: 酸性条件下的高锰酸钾。

还原: 甲醇中的硼氢化钠。

取代: 在催化剂存在下卤素.

主要形成的产物:

氧化: 形成环氧化合物和羟基化衍生物。

还原: 形成还原的叶黄素衍生物。

取代: 形成卤代叶黄素衍生物.

科学研究应用

Chemical Properties and Structure

Helenien has the following chemical characteristics:

- Molecular Formula : C₄₇H₆₈O₁₄

- Molar Mass : Approximately 1,046 g/mol

- Physical State : Orange powder

- Melting Point : 84 to 86 °C

- Density : 0.96 g/cm³

These properties contribute to its stability and efficacy in various applications.

Antioxidant Activity

This compound exhibits significant antioxidant properties, which help in scavenging free radicals and reducing oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species, thus playing a potential role in preventing chronic diseases associated with oxidative stress.

Anti-inflammatory Effects

Research indicates that this compound can inhibit the production of pro-inflammatory cytokines and reduce the activation of nuclear factor kappa B (NF-κB), a key regulator in inflammatory responses. This suggests its potential application in treating inflammatory conditions such as arthritis, asthma, and inflammatory bowel disease .

Antimicrobial Properties

This compound has demonstrated antibacterial and antifungal activities against various pathogens. Studies have shown its effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal species such as Candida albicans. This property opens avenues for developing new therapeutic agents for infectious diseases .

Anticancer Potential

In vitro studies have indicated that this compound may possess anticancer properties by inducing apoptosis in cancer cell lines and inhibiting their proliferation. However, further research is necessary to evaluate its efficacy and safety in clinical settings .

Food Industry

Due to its antioxidant properties, this compound is explored as a natural preservative and colorant in the food industry. Its ability to protect against oxidative damage can enhance the shelf life of food products while providing health benefits associated with carotenoids.

Cosmetic Industry

This compound's antioxidant and anti-inflammatory properties make it suitable for incorporation into cosmetic formulations aimed at skin protection and anti-aging effects. Its role in photoprotection can help mitigate UV damage to skin tissues .

Case Studies

- Anti-inflammatory Research : A study investigated the effects of this compound on inflammatory markers in human cell lines. Results showed a significant reduction in cytokine levels after treatment with this compound, indicating its potential as an anti-inflammatory agent.

- Antimicrobial Efficacy : In a laboratory setting, this compound was tested against various bacterial strains. The results demonstrated that it inhibited bacterial growth effectively, suggesting its potential use in developing natural antimicrobial agents.

- Antioxidant Activity Assessment : A series of assays were conducted to evaluate the free radical scavenging activity of this compound. The findings confirmed its strong antioxidant capacity, supporting its application in both food preservation and health supplements.

作用机制

棕榈酸叶黄素的作用机制与其化学结构有关,使其能够与生物膜相互作用并影响细胞过程。作为一种叶黄素酯,它会融入细胞膜中,稳定膜结构并保护细胞免受氧化损伤。 它还可以通过抑制促炎细胞因子和酶的产生来调节炎症通路,从而减轻炎症 .

类似化合物:

- 叶黄素

- 玉米黄质

- 新黄质

- 紫黄质

- 黄体素

- α-隐黄质

- β-隐黄质

比较: 在这些化合物中,棕榈酸叶黄素因其酯化形式而独一无二,这增强了其稳定性和生物利用度。 与其他叶黄素不同,棕榈酸叶黄素已被专门研究并批准用于治疗视网膜色素变性,突出了其治疗潜力 .

相似化合物的比较

Helenien belongs to a class of bioactive plant-derived compounds with structural and functional similarities to other terpenoids, flavonoids, and carotenoid derivatives. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Key Differences

Structural Complexity: this compound’s large molecular weight and esterified structure distinguish it from smaller sesquiterpene lactones like Helenalin (C₁₅H₁₈O₄) . Unlike Hegoflavone B (a biflavonoid), this compound lacks aromatic rings but shares lipophilicity due to its fatty acid moiety .

Pharmacological Profile: Helenalin exhibits stronger antibacterial activity (MIC = 100 µg/mg) compared to this compound, which is more notable for anti-inflammatory effects . Heliangin and this compound both regulate biological processes but target different pathways: Heliangin modulates plant growth, while this compound impacts mammalian cell lines .

Analytical Behavior: Mass spectrometry reveals that this compound undergoes in-source fragmentation (e.g., loss of toluene to form m/z 953), a trait less pronounced in non-esterified analogs like Heleniamarin .

生物活性

Helenien, a sesquiterpene lactone derived from the marigold flower (Tagetes erecta), has garnered attention for its diverse biological activities. This article explores its antioxidant, anti-inflammatory, antibacterial, antifungal, and potential anticancer properties, supported by various studies and case analyses.

Chemical Structure and Characteristics

This compound, also referred to as xantofyl palmitate, has the molecular formula . Its structure includes a long carbon chain with functional groups such as hydroxyl (OH) and ester (COOCH₃) groups, which are characteristic of xanthophylls and contribute to its biological properties.

Antioxidant Activity

This compound exhibits significant antioxidant properties , effectively scavenging free radicals. This activity is crucial in mitigating oxidative stress, which is linked to various chronic diseases. In vitro studies have demonstrated that this compound can inhibit the production of reactive oxygen species (ROS), suggesting its potential application in conditions like arthritis and inflammatory bowel disease.

Anti-inflammatory Properties

Research indicates that this compound can inhibit inflammatory mediators, making it a promising candidate for treating inflammatory conditions. Studies have shown that it reduces the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase-2 (COX-2) in various cell lines. This property could be particularly beneficial in managing diseases characterized by chronic inflammation.

Antibacterial and Antifungal Effects

This compound has demonstrated antibacterial and antifungal activities against several pathogens. It has been effective against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as fungal species such as Candida albicans. These findings suggest that this compound may be explored for developing novel therapeutic agents against infectious diseases.

Summary of Antimicrobial Activity

| Pathogen | Activity |

|---|---|

| Staphylococcus aureus | Effective |

| Escherichia coli | Effective |

| Candida albicans | Effective |

Potential Anticancer Properties

Emerging evidence suggests that this compound may possess anticancer properties. In vitro studies have indicated that it can induce apoptosis (programmed cell death) in various cancer cell lines and suppress cell proliferation. However, further research is necessary to evaluate its efficacy and safety in preclinical and clinical settings .

Case Studies and Research Findings

A review of existing literature highlights several case studies focusing on the biological activities of this compound:

- Antioxidant Efficacy : A study demonstrated that this compound significantly reduced oxidative stress markers in human cell lines exposed to oxidative agents.

- Anti-inflammatory Mechanism : Research showed that this compound downregulated COX-2 expression in macrophages stimulated with lipopolysaccharides (LPS), indicating its role in modulating inflammatory responses.

- Antimicrobial Testing : In a controlled laboratory setting, this compound exhibited a minimum inhibitory concentration (MIC) against E. coli comparable to standard antibiotics, showcasing its potential as an alternative antimicrobial agent .

常见问题

Basic Research Questions

Q. What are the critical steps for synthesizing and characterizing Helenien to ensure identity and purity in experimental settings?

- Methodological Answer : this compound synthesis must include rigorous characterization using nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC) for purity assessment, and mass spectrometry (MS) for molecular weight confirmation. For novel derivatives, elemental analysis is required to validate stoichiometry. Known compounds should cross-reference established spectral databases .

Q. Which analytical techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for this compound quantification. Validate methods using calibration curves with internal standards to account for matrix effects. For trace analysis, employ extraction techniques like solid-phase extraction (SPE) to minimize interference .

Q. How can researchers identify gaps in existing literature on this compound’s biochemical mechanisms?

- Methodological Answer : Conduct systematic reviews using databases like PubMed and SciFinder, filtering for studies lacking mechanistic depth. Prioritize unanswered questions in recent reviews or meta-analyses. Cross-reference in silico predictions (e.g., molecular docking) with experimental data to highlight discrepancies .

Advanced Research Questions

Q. How should experimental designs address contradictions in this compound’s reported pharmacological effects?

- Methodological Answer : Employ factorial designs to test interactions between variables (e.g., dose, exposure time, cell type). Use control groups to isolate confounding factors. Validate findings via orthogonal assays (e.g., enzyme activity vs. gene expression) and statistical robustness checks (e.g., Bonferroni correction for multiple comparisons) .

Q. What frameworks guide the resolution of conflicting data on this compound’s stability under varying environmental conditions?

- Methodological Answer : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use accelerated stability studies with controlled temperature/humidity chambers, coupled with degradation product profiling. Apply multivariate analysis (e.g., PCA) to identify key destabilizing factors .

Q. How can this compound research align with broader theoretical frameworks in medicinal chemistry?

- Methodological Answer : Link studies to conceptual models like structure-activity relationships (SAR) or pharmacokinetic/pharmacodynamic (PK/PD) theories. For example, integrate this compound’s logP values with membrane permeability predictions using the Lipinski Rule of Five. Validate hypotheses through comparative studies with structural analogs .

Q. What methodologies ensure reproducibility in this compound’s in vitro and in vivo studies?

- Methodological Answer : Adopt standardized protocols (e.g., OECD guidelines for toxicity testing). Document batch-specific variability in this compound synthesis. Share raw data and code via repositories like Zenodo. Use blinded analyses and independent replication cohorts to mitigate bias .

Q. How can interdisciplinary approaches resolve challenges in this compound’s target validation?

- Methodological Answer : Combine CRISPR-Cas9 gene editing to knockout putative targets with proteomic profiling (e.g., SILAC labeling). Validate findings using biophysical techniques like surface plasmon resonance (SPR) for binding affinity measurements. Collaborate with computational biologists for pathway enrichment analysis .

Q. Methodological Tables for Reference

Table 1: Key Techniques for this compound Characterization

| Technique | Application | Reference |

|---|---|---|

| NMR | Structural elucidation | |

| LC-MS/MS | Quantification in biological matrices | |

| XRD | Crystallinity assessment |

Table 2: Frameworks for Advanced Research Design

| Framework | Use Case | Reference |

|---|---|---|

| Factorial Design | Testing multi-variable interactions | |

| FINER Criteria | Hypothesis prioritization | |

| SAR Models | Structure-activity predictions |

属性

IUPAC Name |

[(1R)-4-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1R,4R)-4-hexadecanoyloxy-2,6,6-trimethylcyclohex-2-en-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-3,5,5-trimethylcyclohex-3-en-1-yl] hexadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C72H116O4/c1-13-15-17-19-21-23-25-27-29-31-33-35-37-49-69(73)75-65-55-63(7)67(71(9,10)57-65)53-51-61(5)47-41-45-59(3)43-39-40-44-60(4)46-42-48-62(6)52-54-68-64(8)56-66(58-72(68,11)12)76-70(74)50-38-36-34-32-30-28-26-24-22-20-18-16-14-2/h39-48,51-55,65-67H,13-38,49-50,56-58H2,1-12H3/b40-39+,45-41+,46-42+,53-51+,54-52+,59-43+,60-44+,61-47+,62-48+/t65-,66+,67-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHGJHDJZIOYZIR-URPSFYETSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC1CC(=C(C(C1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC2C(=CC(CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)O[C@@H]1CC(=C(C(C1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/[C@H]2C(=C[C@@H](CC2(C)C)OC(=O)CCCCCCCCCCCCCCC)C)/C)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C72H116O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1045.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

547-17-1 | |

| Record name | Lutein dipalmitate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-17-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xantofyl palmitate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (6'R)-β,ε-carotene-3(R),3'(R)-diol dipalmitate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.107 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | XANTOFYL PALMITATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V2W1791D7V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。